Potassium (2-ethoxycarbonylphenyl)trifluoroborate

CAS No.: 850623-73-3

Cat. No.: VC3040091

Molecular Formula: C9H9BF3KO2

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850623-73-3 |

|---|---|

| Molecular Formula | C9H9BF3KO2 |

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 |

| Standard InChI Key | QLOAFTFAMADHBM-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] |

Introduction

Structural Characteristics and Properties

Molecular Structure

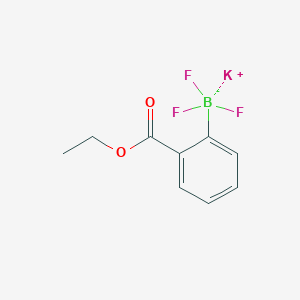

Potassium (2-ethoxycarbonylphenyl)trifluoroborate features a phenyl ring substituted at the ortho position with an ethoxycarbonyl (ethyl ester) group. The trifluoroborate moiety (-BF₃) is directly attached to the phenyl ring, forming a stable anionic species counter-balanced by the potassium cation. This structural arrangement confers unique electronic properties that influence its reactivity in various chemical transformations .

The compound can be represented in several notation systems:

-

InChI: InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1

-

InChI Key: QLOAFTFAMADHBM-UHFFFAOYSA-N

-

SMILES: [K+].O=C(OCC)C=1C=CC=C[C-]1B+3([F-])[F-]

Synthetic Applications

Cross-Coupling Reactions

Potassium (2-ethoxycarbonylphenyl)trifluoroborate serves as a valuable nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This synthetic utility stems from the compound's ability to transfer its aryl group to various electrophilic partners under appropriate reaction conditions. The trifluoroborate functionality acts as a masked boronic acid, slowly releasing the active coupling species in situ, which often results in improved reaction outcomes compared to using boronic acids directly .

The compound's structure, featuring an ortho-positioned ethoxycarbonyl group, introduces interesting electronic and steric effects that can influence the course of cross-coupling reactions. This substitution pattern can be particularly valuable when constructing complex molecular architectures where precise control over the coupling position is required .

Advantages Over Alternative Reagents

Potassium organotrifluoroborates, including potassium (2-ethoxycarbonylphenyl)trifluoroborate, offer several advantages over other organoboron reagents:

-

Enhanced stability: These compounds typically exhibit extended shelf life and are bench-stable, allowing convenient handling without special precautions .

-

Accessibility: They can be prepared on a multigram scale through relatively straightforward synthetic routes .

-

Precise reactivity: The slow release of the active boronic acid species in solution often provides improved selectivity and yield in cross-coupling reactions.

-

Functional group tolerance: The trifluoroborate moiety is compatible with various functional groups, enabling transformations in complex molecular settings.

These properties collectively contribute to the growing importance of potassium (2-ethoxycarbonylphenyl)trifluoroborate in modern synthetic organic chemistry.

| Quantity | Price (€) |

|---|---|

| 100 mg | 30.00 |

| 250 mg | 27.00 |

| 1 g | 40.00 |

| 5 g | 98.00 |

Table 1: Pricing for potassium (2-ethoxycarbonylphenyl)trifluoroborate (Ref: IN-DA004YEH)

From another supplier (Ref: 54-PC1768), the pricing structure is as follows:

| Quantity | Price (€) |

|---|---|

| 1 g | 32.00 |

| 5 g | 67.00 |

| 25 g | 268.00 |

Table 2: Alternative pricing for potassium (2-ethoxycarbonylphenyl)trifluoroborate

This pricing information suggests that the compound is manufactured at a scale sufficient to support research applications and potentially small-scale synthetic operations. The availability in larger quantities (25 g) indicates its utility in preparative organic synthesis beyond just analytical or research-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume